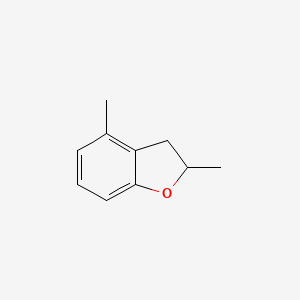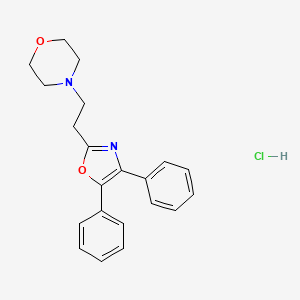
4-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)morpholine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is a complex organic compound that features a morpholine ring substituted with a 4,5-diphenyloxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 4,5-diphenyloxazole core, which can be synthesized through a cyclization reaction involving benzoin and ammonium acetate. The resulting oxazole is then subjected to a nucleophilic substitution reaction with 2-chloroethylmorpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the oxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)piperidine hydrochloride
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)pyrrolidine hydrochloride
Uniqueness
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is unique due to the presence of both the oxazole and morpholine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
33161-96-5 |
|---|---|
Formule moléculaire |
C21H23ClN2O2 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
4-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-3-7-17(8-4-1)20-21(18-9-5-2-6-10-18)25-19(22-20)11-12-23-13-15-24-16-14-23;/h1-10H,11-16H2;1H |
Clé InChI |
KCNCHLUNAAJGPM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



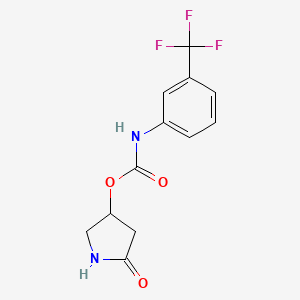
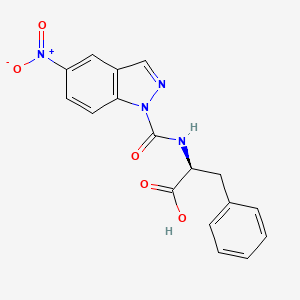
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)

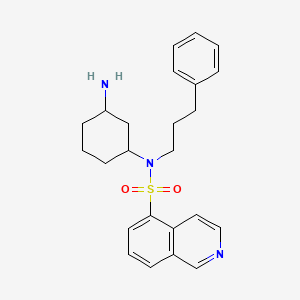
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
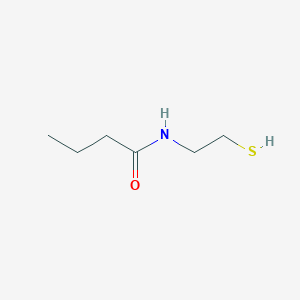
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
